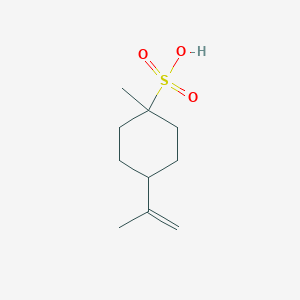
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl and Prop-1-en-2-yl Groups: These groups can be introduced through alkylation reactions. For example, the methyl group can be added using methyl iodide and a strong base, while the prop-1-en-2-yl group can be introduced using propene and a suitable catalyst.
Sulfonation: The final step involves the introduction of the sulfonic acid group through sulfonation. This can be achieved by reacting the compound with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a catalyst or reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The cyclohexane ring and its substituents can also affect the compound’s overall conformation and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohexane: Lacks the sulfonic acid group, resulting in different chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol: Contains additional hydroxyl groups, which can alter its reactivity and solubility.
Limonene: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
805184-60-5 |
|---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O3S/c1-8(2)9-4-6-10(3,7-5-9)14(11,12)13/h9H,1,4-7H2,2-3H3,(H,11,12,13) |
InChI Key |
CSFBNFNTRWHUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


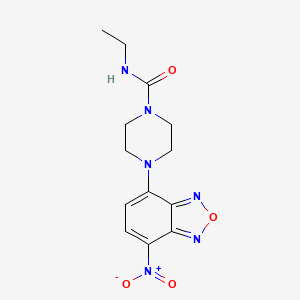
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
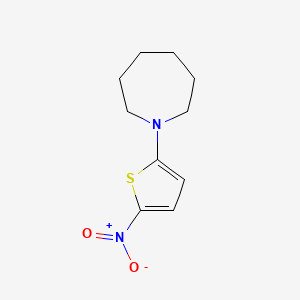
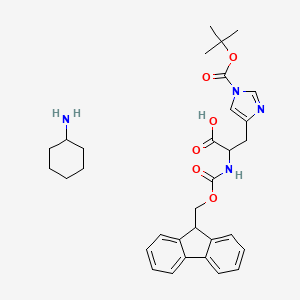
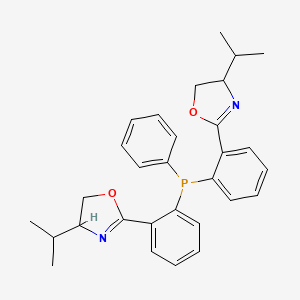
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
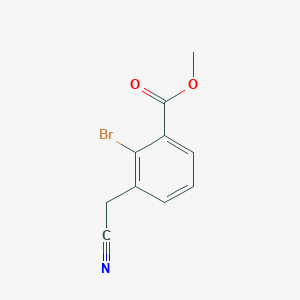
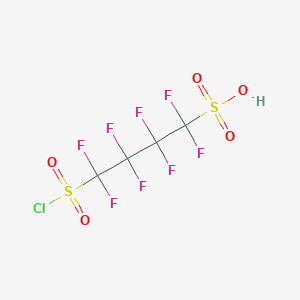
boranyl](/img/structure/B12517058.png)
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
